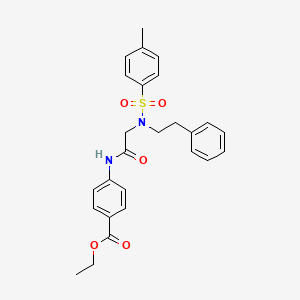
N-(4-carbamoylphenyl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylphenyl)-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. This compound is also known by its chemical name, NSC-87877, and is a member of the piperidine family of organic compounds.
Wirkmechanismus
NSC-87877 has been shown to modulate the activity of various ion channels and receptors in the nervous system, including the transient receptor potential vanilloid 1 (TRPV1) channel, the N-methyl-D-aspartate (NMDA) receptor, and the voltage-gated sodium channel Nav1.7. It has been proposed that NSC-87877 binds to a specific site on these channels and receptors, leading to a conformational change that alters their activity.
Biochemical and Physiological Effects:
NSC-87877 has been shown to have a range of biochemical and physiological effects, depending on the target channel or receptor. For example, it has been shown to inhibit the activity of TRPV1, which is involved in pain sensation, inflammation, and thermoregulation. It has also been shown to inhibit the activity of Nav1.7, which is involved in pain sensation. In contrast, NSC-87877 has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
NSC-87877 has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on NSC-87877. One area of interest is the development of new drugs based on NSC-87877 for the treatment of various diseases. Another area of interest is the further elucidation of its mechanism of action and its effects on various ion channels and receptors. Additionally, NSC-87877 could be used as a tool to study protein-protein interactions in various biological systems.
Synthesemethoden
The synthesis of NSC-87877 involves a multistep process that begins with the reaction of 4-nitrobenzoyl chloride with piperidine. The resulting intermediate is then reacted with naphthalene-2-sulfonyl chloride to form the final product. This method has been optimized to produce high yields of NSC-87877 with excellent purity.
Wissenschaftliche Forschungsanwendungen
NSC-87877 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, diabetes, and Alzheimer's disease. In pharmacology, it has been used to study the mechanism of action of various ion channels and receptors in the nervous system. In biotechnology, it has been used as a tool to study protein-protein interactions and to develop new diagnostic assays.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-3-33-26(30)22-11-13-23(14-12-22)27-25(29)19-28(18-17-21-7-5-4-6-8-21)34(31,32)24-15-9-20(2)10-16-24/h4-16H,3,17-19H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPBCUWQEBTLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)
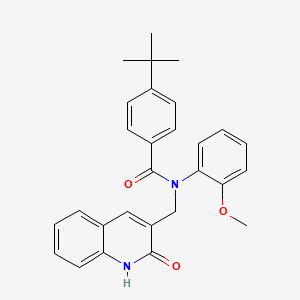

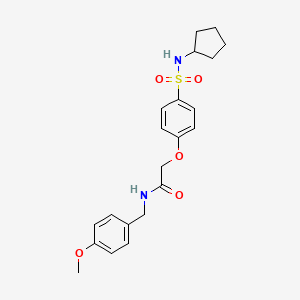
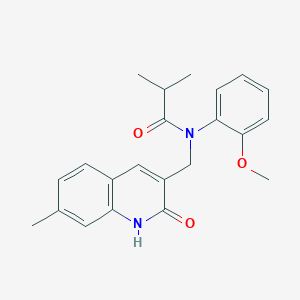
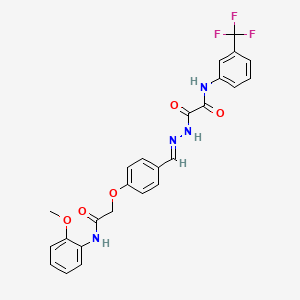

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)
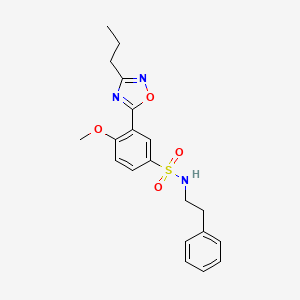
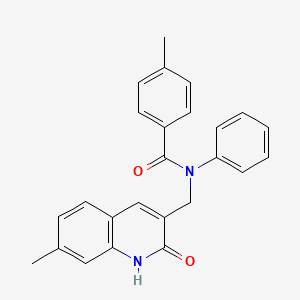
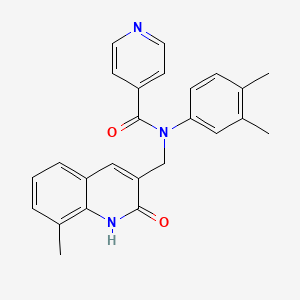
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
